1,3-DICHLOROHEXAFLUOROPROPANE

描述

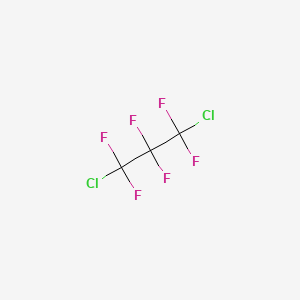

1,3-DICHLOROHEXAFLUOROPROPANE is a chemical compound with the molecular formula C₃Cl₂F₆. It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon atoms. This compound is known for its unique properties, including its high density and low boiling point, making it useful in various industrial applications .

准备方法

The synthesis of 1,3-DICHLOROHEXAFLUOROPROPANE typically involves the reaction of hexafluoropropylene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The industrial production of this compound follows a similar route, with additional purification steps to ensure the removal of impurities .

化学反应分析

1,3-DICHLOROHEXAFLUOROPROPANE undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Reduction Reactions: It can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form various oxidized products.

Common reagents and conditions used in these reactions include strong bases for substitution reactions, metal hydrides for reduction, and strong oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis and Properties

The synthesis of 1,3-dichlorohexafluoropropane typically involves the reaction of hexafluoropropylene with chlorine gas. This reaction is conducted under controlled conditions with catalysts such as iron or aluminum chloride at elevated temperatures. The resulting compound is purified to remove impurities, making it suitable for various applications.

Scientific Research Applications

This compound has several notable applications in scientific research across different fields:

Organic Synthesis

- Reagent in Chemical Reactions : It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to be utilized in creating more complex molecules.

Biological Studies

- Interaction Studies : The compound is used in studies examining the interactions of fluorinated compounds with biological systems. Its unique properties can influence biological processes, making it a valuable tool for researchers exploring drug interactions and metabolic pathways.

Industrial Applications

- Solvent and Feedstock : In industrial settings, this compound is used as a solvent and feedstock for the production of specialty chemicals. Its stability under various conditions makes it suitable for processes requiring consistent chemical behavior .

Atmospheric Research

- Tracer Gas : Research indicates that this compound can be utilized as a tracer gas in atmospheric studies. Its distinct chemical properties allow scientists to track atmospheric circulation patterns and study air mass transport processes .

Case Study 1: Use in Organic Synthesis

In a study focusing on organic synthesis methodologies, this compound was employed as a key reagent for synthesizing fluorinated derivatives that exhibit enhanced biological activity. The ability to substitute chlorine atoms with other nucleophiles demonstrated its versatility in creating complex organic molecules.

Case Study 2: Environmental Impact Assessment

Research conducted on atmospheric trends highlighted that the abundance of this compound has been increasing over recent years. Measurements from various locations indicated a rising concentration of this compound in the atmosphere, prompting investigations into its environmental impact and potential regulatory measures .

作用机制

The mechanism of action of 1,3-DICHLOROHEXAFLUOROPROPANE involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the stability and reactivity of the compound. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions .

相似化合物的比较

1,3-DICHLOROHEXAFLUOROPROPANE can be compared with other similar compounds such as:

1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane: This compound has a similar structure but differs in the position of the chlorine atoms, leading to different reactivity and applications.

1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound has one less fluorine atom, which affects its physical and chemical properties.

生物活性

1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (C3Cl2F6), commonly referred to as dichlorohexafluoropropane, is a synthetic compound with significant industrial applications. It is primarily utilized as a solvent and in the production of various fluorinated compounds. Understanding its biological activity is crucial for assessing its safety and potential environmental impact.

- Molecular Formula : C3Cl2F6

- CAS Number : 662-01-1

- Molecular Weight : 202.94 g/mol

Biological Activity Overview

The biological activity of 1,3-dichlorohexafluoropropane has been explored through various studies, focusing on its toxicity, potential mutagenicity, and effects on human health and the environment.

Toxicity Studies

- Acute Toxicity : Research indicates that dichlorohexafluoropropane exhibits moderate acute toxicity when inhaled or ingested. The lethal concentration (LC50) values vary based on exposure duration and route of administration.

- Chronic Toxicity : Long-term exposure studies have shown that this compound can lead to respiratory issues and other systemic effects in laboratory animals. Notably, its effects on liver and kidney function have been documented.

Mutagenicity Testing

Studies have assessed the mutagenic potential of dichlorohexafluoropropane using bacterial assays (Ames test). Results indicate that at certain concentrations, the compound may induce mutations in bacterial cells, suggesting a potential risk for genetic damage.

Case Study 1: Inhalation Exposure in Laboratory Animals

A study conducted on rats exposed to varying concentrations of dichlorohexafluoropropane demonstrated dose-dependent effects on respiratory function. The findings highlighted significant changes in lung histopathology at higher concentrations, indicating potential for chronic respiratory conditions.

| Exposure Concentration (ppm) | Observed Effects |

|---|---|

| 100 | Mild respiratory irritation |

| 500 | Significant lung inflammation |

| 1000 | Severe pulmonary edema |

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the persistence of dichlorohexafluoropropane in soil and water systems. Results indicated that the compound has a low biodegradation rate, leading to concerns about long-term environmental accumulation.

| Medium | Half-life (days) | Notes |

|---|---|---|

| Soil | 30 | Moderate persistence |

| Water | 60 | High persistence; potential bioaccumulation |

Safety and Regulatory Considerations

Given its biological activity and associated risks, regulatory agencies have classified dichlorohexafluoropropane under various safety guidelines. The compound is subject to strict handling protocols to minimize exposure risks in occupational settings.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dichlorohexafluoropropane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or dehydrochlorination reactions. For example, fluoride-promoted dehydrochlorination of polyhalogenated precursors (e.g., 1,1,1,3,3-pentachloropropane) using catalysts like titanium tetrachloride under controlled temperatures (~85°C) and pressures (~6966 Torr) can yield the target compound . Optimization includes adjusting catalyst loading, reaction time, and purification via fractional distillation.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC/MS) is standard for identifying volatile intermediates and byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for structural elucidation, while differential scanning calorimetry (DSC) can determine phase transitions and thermal stability.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use inert-atmosphere gloveboxes to prevent moisture-induced degradation. Ensure proper ventilation to avoid inhalation of volatile fumes, and store the compound in sealed, corrosion-resistant containers at temperatures below 25°C. Refer to safety data sheets (SDS) for EINECS 211-552-9 compliance .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study reaction mechanisms involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and energy barriers for reactions such as dehydrochlorination. For example, simulating fluoride ion interactions with chlorine atoms in precursors provides insights into regioselectivity and kinetic control . Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) for accurate predictions.

Q. What experimental approaches are used to determine the phase behavior and solubility of this compound in various solvents?

- Methodological Answer : Vapor-liquid equilibrium (VLE) measurements at fixed pressures (e.g., 40 psia) are conducted using custom-built apparatuses. Data is validated against thermodynamic models (e.g., Redlich-Kister equations) to predict solubility in solvents like perfluoroisopropyl ether . Phase diagrams are constructed using experimental mole fraction data and compared to calculated activity coefficients .

Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound across different studies?

- Methodological Answer : Discrepancies in properties like vapor pressure or enthalpy of vaporization may arise from impurities or measurement techniques. Cross-validate data using multiple methods (e.g., static vs. dynamic VLE setups) and reference standardized databases (e.g., NIST Chemistry WebBook). Statistical tools like Bland-Altman analysis can quantify systematic biases .

Q. What strategies are effective for conducting systematic literature reviews on the environmental impact of this compound?

- Methodological Answer : Prioritize peer-reviewed journals and patents using databases like SciFinder and Reaxys. Search terms should include synonyms (e.g., "1,3-dichloro-1,1,2,2,3,3-hexafluoropropane") and Boolean operators. Critical appraisal of sources involves assessing experimental conditions (e.g., purity levels >99%) and environmental fate data (e.g., ozone depletion potential) .

属性

IUPAC Name |

1,3-dichloro-1,1,2,2,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F6/c4-2(8,9)1(6,7)3(5,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETINLPZEWINFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(C(F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216375 | |

| Record name | 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-01-1 | |

| Record name | 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。